4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene
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Overview
Description
Preparation Methods
The synthesis of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method starts with 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. The key step in this synthesis is the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition to form the desired isoxazole ring . The reaction conditions often include the use of dehydrating agents like activated manganese dioxide (MnO2) in toluene under reflux .
Chemical Reactions Analysis
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2 in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole and oxazole rings.
Common reagents used in these reactions include palladium on carbon (Pd/C), acetic acid, and dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific substituents and conditions used but often include various substituted isoxazoles and pyrazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role as a potential therapeutic agent targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can be compared to other heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design targeting cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anticancer properties.
The uniqueness of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole lies in its fused ring system, which provides a distinct set of chemical and biological properties compared to its analogs .
Properties
CAS No. |
160638-55-1 |
---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.136 |
IUPAC Name |
1,3-dihydropyrazolo[1,2]pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H5N3O2/c1-5-6-4(3-12-10-6)2-11-7(5)9-8-1/h1-2,10H,3H2 |
InChI Key |
CPDGPGZSUGLFFL-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=NN=CC3=C2NO1 |
Synonyms |
1H,3H-Pyrazolo[4,3:5,6]pyrano[4,3-c]isoxazole(9CI) |
Origin of Product |
United States |
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